2,4,5-Trimethoxyaniline
Description
Overview and Historical Context in Chemical Synthesis and Research
2,4,5-Trimethoxyaniline is an organic compound characterized by an aniline (B41778) ring substituted with three methoxy (B1213986) groups at the 2, 4, and 5 positions. cymitquimica.com This substitution pattern imparts unique chemical properties that have made it a valuable intermediate in various synthetic endeavors. The presence of electron-donating methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
Historically, the synthesis of substituted anilines has been a cornerstone of organic chemistry, providing access to a wide array of dyes, polymers, and biologically active molecules. The development of synthetic routes to polysubstituted anilines like this compound has evolved, with early methods often relying on the reduction of the corresponding nitrobenzene (B124822) derivative. One documented synthesis involves the reduction of 2,4,5-trimethoxynitrobenzene using stannous chloride in the presence of hydrochloric acid. prepchem.com Another established method involves a multi-step sequence starting from 3,4,5-trimethoxybenzoic acid, proceeding through chlorination, amidation, and a Hofmann rearrangement to yield the target aniline. researchgate.net
Significance in Contemporary Chemical and Pharmaceutical Sciences
In modern chemical and pharmaceutical research, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse applications. Its structural motif is found in various compounds of medicinal interest.
The compound's significance is particularly notable in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. The trimethoxyphenyl moiety is a recognized pharmacophore in numerous inhibitors of tubulin polymerization, a key target in cancer chemotherapy. mdpi.com By incorporating the 2,4,5-trimethoxyanilino group into various heterocyclic scaffolds, researchers have developed potent antiproliferative agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comsemanticscholar.org
Furthermore, this aniline derivative is utilized in the synthesis of compounds targeting other biological pathways. It has been used to create inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of microorganisms responsible for opportunistic infections in immunocompromised individuals. nih.gov The compound also serves as a precursor in the synthesis of novel retinoid analogs and other complex organic structures. researchgate.net Its reaction with various electrophiles allows for the construction of diverse molecular architectures, highlighting its versatility in synthetic organic chemistry. rsc.org
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| CAS Number | 26510-91-8 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.21 g/mol |
| Appearance | White to pale yellow or light brown powder/solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents |
Source: cymitquimica.com
Selected Research Applications of this compound Derivatives
| Application Area | Target/Mechanism | Example Compound Class |
| Anticancer | Tubulin Polymerization Inhibition | 2-(3',4',5'-trimethoxyanilino)-thieno[2,3-c]pyridines |
| Anticancer | Dihydrofolate Reductase (DHFR) Inhibition | 2,4-diamino-5-deaza antifolates |
| Anticancer | General Cytotoxicity | 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones |
| Antileishmanial | Trypanothione (B104310) Reductase Inhibition | Schiff bases of 3,4,5-trimethoxyaniline (B125895) |
| Retinoid Research | Acitretin Analogs | Amide-linked indole (B1671886) and dicarboxylic acid derivatives |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVWPPJHFOCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496967 | |
| Record name | 2,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26510-91-8 | |
| Record name | 2,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 2,4,5 Trimethoxyaniline
Established Synthetic Routes
Several well-documented methods for the synthesis of 2,4,5-Trimethoxyaniline have been refined over the years, ensuring reliable production of this compound. These routes often involve multi-step processes that begin with readily available starting materials.
Nitration of 1,2,4-Trimethoxybenzene (B152335) and Subsequent Reduction
A primary and widely utilized method for synthesizing this compound involves a two-step process starting from 1,2,4-trimethoxybenzene. The initial step is the nitration of the benzene (B151609) ring to introduce a nitro group, followed by the reduction of this group to an amine.
The nitration of 1,2,4-trimethoxybenzene yields 2,4,5-trimethoxynitrobenzene. koreascience.kr This intermediate is then subjected to reduction to form the final product, this compound. A similar process has been described for the synthesis of 2,4,6-trimethoxyaniline, where 1,3,5-trimethoxybenzene (B48636) is nitrated using nitric acid in a mixture of acetic and sulfuric acids, followed by reduction. smolecule.comjst.go.jp
Reduction of 2,4,5-Trimethoxy Nitrobenzene (B124822)
The reduction of 2,4,5-trimethoxynitrobenzene is a critical step in several synthetic pathways to produce this compound. This transformation can be accomplished using various reducing agents. One effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. koreascience.kr This catalytic hydrogenation is a clean and efficient method for converting the nitro group to an amine. Another approach involves using active iron for the reduction, which has been demonstrated in the synthesis of related trimethoxyanilines. jst.go.jpjst.go.jp
The general reaction is as follows: C9H11NO5 + Reducing Agent → C9H13NO3
The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the final product.
Methoxylation of Aniline (B41778) in the Presence of Catalysts
The direct introduction of methoxy (B1213986) groups onto an aniline ring is another synthetic strategy. This process, known as methoxylation, typically requires a catalyst to facilitate the reaction. While specific details for the direct methoxylation of aniline to this compound are not extensively documented in the provided results, the methoxylation of aminophenols in the presence of catalysts like Zinc Tetrafluoroborate Hydrate has been studied for the synthesis of related compounds. researchgate.netmdpi.com The challenge in this approach lies in achieving the desired regioselectivity to obtain the 2,4,5-substitution pattern.
N-Alkylation Reactions of Aniline Derivatives
N-alkylation reactions are fundamental in organic synthesis for forming C-N bonds. In the context of this compound synthesis, this could involve the alkylation of a precursor aniline derivative. For instance, the synthesis of N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline is achieved by reacting this compound with 2-chloroethyl chloride. While this example shows the alkylation of the final product, similar principles can be applied to aniline precursors. The development of efficient catalysts, such as bipyridyl metal-organic frameworks supported cobalt catalysts, has advanced the N-alkylation of anilines with alcohols. rsc.orgsigmaaldrich.comnih.gov These catalytic systems offer sustainable and selective routes for N-alkylation. nih.gov
| Catalyst/Reagent | Substrate | Product | Key Features |
| Pd/C, Ammonium (B1175870) Formate | Aniline/Nitroarene & Aldehyde | Mono-N-alkylated aniline | One-pot, room temperature, excellent yield. nih.gov |
| Bipyridyl MOF-Co Catalyst | Aniline & Benzyl (B1604629) Alcohol | N-benzylaniline | Heterogeneous, sustainable, excellent selectivity. rsc.org |
| Zinc Tetrafluoroborate Hydrate | Amine & Epoxide | β-amino alcohol | Mild, efficient, solvent-free. researchgate.net |
Oxidative Coupling from Precursors
Oxidative coupling reactions offer a powerful tool for the construction of complex molecules by forming carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. nih.gov While direct oxidative coupling to form this compound is not explicitly detailed, the principles of this methodology are relevant. For instance, palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes has been used to synthesize substituted indoles. snnu.edu.cn Furthermore, iodine-catalyzed oxidative coupling of hydrazones and amines provides a metal-free route to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org These examples highlight the potential of oxidative coupling strategies in synthesizing complex aromatic amines from simpler precursors. orgchemres.orgrsc.org
Novel and Emerging Synthetic Approaches
The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to complex molecules.
One emerging area is the use of microwave-assisted synthesis. For example, a novel method for synthesizing substituted anilines, including trimethoxyanilines, utilizes microwave irradiation with a heterogeneous catalyst, which can lead to rapid, solvent-free reactions with high yields.
Another innovative approach is the catalytic Lossen rearrangement. A novel procedure using dialkyl or diaryl carbonates as in situ activating reagents for hydroxamic acids, catalyzed by tertiary amine bases, has been developed. This method has been successfully applied to the synthesis of 3,4,5-trimethoxyaniline (B125895) from 3,4,5-trimethoxybenzhydroxamic acid in good yield. kit-technology.de
Furthermore, palladium-catalyzed C-N cross-coupling reactions have become a cornerstone of modern organic synthesis for the preparation of arylamines. acs.org The continued development of new ligands and catalysts in this area promises even more efficient and versatile routes to compounds like this compound.
| Method | Starting Material | Key Reagents/Conditions | Product | Advantages |
| Microwave-Assisted Synthesis | 2,3,4-Trimethoxyaniline + ketones | PDTC catalyst, microwave irradiation | Substituted anilines | Rapid, solvent-free, energy-efficient. |
| Catalytic Lossen Rearrangement | 3,4,5-Trimethoxybenzhydroxamic acid | Dialkyl carbonate, tertiary amine base | 3,4,5-Trimethoxyaniline | Mild conditions, good yields. kit-technology.de |
Two-Step Synthetic Routes for Derivatives
Two-step synthetic procedures are a common strategy for creating functionalized derivatives of this compound. These routes typically involve an initial reaction to form an intermediate, followed by a second transformation to yield the final product.
A notable example is the synthesis of N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline. This process involves the reaction of the parent this compound with 2-chloroethyl chloride. The reaction is conducted in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions to drive the reaction to completion. This two-step alkylation provides a pathway to nitrogen mustard compounds, which are of interest for their potential biological activities.
Another general two-step approach for creating aniline derivatives involves an initial condensation reaction followed by a subsequent step like quaternization or cyclization. For instance, studies on the related isomer, 3,4,5-trimethoxyaniline, demonstrate the synthesis of novel quaternary ammonium aldimines through an initial condensation with 4-pyridinecarboxaldehyde (B46228), followed by quaternization of the resulting imine with various aromatic α-bromo ketones. mdpi.comscilit.com This type of sequential synthesis allows for the construction of complex molecular architectures from simple starting materials.
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. This strategy can be applied to the synthesis of N-substituted derivatives of this compound by using its corresponding aldehyde precursor, 2,4,5-trimethoxybenzaldehyde. The process involves the condensation of the aldehyde with a primary or secondary amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). More advanced and sustainable methods utilize catalytic hydrogenation. For example, research on the related 3,4,5-trimethoxybenzaldehyde (B134019) has shown that it can be converted into N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)methanamine with a 95.8% yield using a heterogeneous ZrO₂ catalyst, with N,N-dimethylformamide (DMF) acting as the amine source and reductant in a Leuckart-type reaction. rsc.org This approach highlights a sustainable catalytic route for producing aromatic tertiary amines from lignin-derived aldehydes. rsc.org Similarly, the reduction of β-nitrostyrenes, formed by the condensation of a benzaldehyde (B42025) with a nitroalkane, is another pathway to phenethylamines. mdma.ch
Condensation Reactions with Carbonyl Compounds
Condensation reactions between this compound and various carbonyl compounds are fundamental for the synthesis of a wide range of heterocyclic derivatives. libretexts.org In these reactions, the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to an addition product that subsequently eliminates a small molecule, typically water, to form a new C-N or C-C bond and often a new ring system. savemyexams.com
A specific application is the reaction of this compound with diethyl ketomalonate, which serves as the initial step in the synthesis of quinoline (B57606) derivatives. This condensation is followed by a high-temperature cyclization to form the quinoline core. This approach is related to the Martinet dioxindole synthesis , where an aniline reacts with an oxomalonate (B1226002) ester to produce dioxindoles, which are precursors to isatins. wikipedia.org While the Martinet procedure was reported to be less successful with 2,4-dimethoxyaniline (B45885) compared to other isomers, it remains a viable conceptual pathway for substituted anilines. scielo.br
Another important condensation reaction is the Friedländer synthesis , which produces quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound, overcoming the limited availability of 2-aminobenzaldehyde (B1207257) derivatives. mdpi.com
The formation of Schiff bases (imines) through the condensation of anilines with aldehydes is a common and straightforward reaction, often serving as the first step in more complex syntheses. univ-ouargla.dzmdpi.com
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry emphasizes the use of advanced techniques to improve efficiency, selectivity, and sustainability. These principles are applicable to the production of this compound and its derivatives, focusing on catalysis, stereocontrol, and green chemistry.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in optimizing the synthesis of anilines and their derivatives by enabling reactions under milder conditions, reducing waste, and improving yields. Both homogeneous and heterogeneous catalysts are employed.
Lewis acids are frequently used to catalyze reactions involving anilines. For example, the Friedländer synthesis of quinolines can be catalyzed by trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various other Lewis acids like Neodymium(III) nitrate (B79036) hexahydrate. wikipedia.orgorganic-chemistry.org The acetylation of anilines, a common protection or derivatization strategy, can be efficiently catalyzed by magnesium sulfate (B86663) (MgSO₄) under solvent-free or sunlight-driven conditions. ijtsrd.comrsc.org
Heterogeneous catalysts offer the advantages of easy separation and recyclability, aligning with green chemistry principles. Examples relevant to aniline chemistry include:
Nafion , a solid-phase acid catalyst, used for Friedländer synthesis under microwave irradiation. organic-chemistry.org
Silver phosphotungstate , a recyclable heteropoly acid, has also been shown to be effective for the Friedländer reaction. organic-chemistry.org
Zirconium dioxide (ZrO₂) has been used as a heterogeneous catalyst for reductive amination reactions. rsc.org
A novel method for quinoline synthesis involves a palladium-ion-exchanged geopolymer catalyst derived from natural kaolin, showcasing a sustainable catalytic approach.
Microwave-assisted synthesis, often combined with catalysis, significantly accelerates reaction times and can improve yields.
| Catalyst Type | Specific Catalyst Example(s) | Reaction | Key Advantages |
|---|---|---|---|
| Lewis Acid | p-Toluenesulfonic acid, Iodine, MgSO₄, Nd(NO₃)₃·6H₂O | Friedländer Quinoline Synthesis, N-Acetylation | Increases electrophilicity of carbonyls, mild conditions. wikipedia.orgorganic-chemistry.orgijtsrd.com |
| Heterogeneous | Nafion, Silver Phosphotungstate, ZrO₂ | Friedländer Synthesis, Reductive Amination | Recyclable, environmentally friendly, simplified workup. rsc.orgorganic-chemistry.org |
| Energy Source | Microwave Irradiation, Sunlight | N-Acetylation, Quinoline Synthesis | Rapid, energy-efficient, sustainable. organic-chemistry.orgrsc.org |
Stereoselective and Regioselective Synthesis
Controlling the spatial arrangement (stereoselectivity) and positional outcome (regioselectivity) of a reaction is crucial for synthesizing specific isomers of complex molecules.
Regioselectivity is particularly important when the aniline ring has multiple potential reaction sites or when reacting with unsymmetrical reagents. Several classic named reactions provide regioselective routes to heterocyclic derivatives from anilines:
The Friedländer synthesis is inherently regioselective, as the cyclization occurs in a defined manner between the ortho-amino group and the carbonyl components. organic-chemistry.org
The Martinet dioxindole synthesis can be regioselective for producing specific substituted isatins. For example, the ortho-lithiation of meta-substituted anilines followed by reaction with diethyl oxalate (B1200264) allows for the regioselective synthesis of 4-substituted isatins. scielo.br
The Sandmeyer isatin (B1672199) synthesis , which involves the reaction of an aniline with chloral (B1216628) hydrate and hydroxylamine, is a widely used method where the substitution pattern on the final isatin product is dictated by the starting aniline. scielo.br
| Reaction | Reactants | Product Type | Basis of Regiocontrol |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl ketone + Active methylene compound | Quinoline | Reaction occurs between the ortho-amino group and the two carbonyl-containing reactants. organic-chemistry.org |
| Martinet Synthesis | Aniline + Oxomalonate ester | Dioxindole / Isatin | Cyclization is directed by the position of the amino group on the aromatic ring. wikipedia.orgscielo.br |
| Directed ortho-Metalation | m-Substituted aniline + Organolithium reagent + Diethyl oxalate | 4-Substituted Isatin | The metalation directing group on the aniline ring controls the position of lithiation and subsequent reaction. scielo.br |
Stereoselective synthesis becomes relevant when creating chiral centers in the derivatives of this compound. For instance, in the synthesis of β-lactam intermediates, the reaction of lithium enolates with aldehydes can proceed with stereoselectivity, yielding specific trans-isomers after deprotection. The development of chiral catalysts and reagents is key to achieving high enantiomeric or diastereomeric excess in such transformations.
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. imist.ma These principles can be applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally benign manufacturing processes.
Key green chemistry strategies applicable to aniline chemistry include:
Use of Greener Solvents: Replacing hazardous organic solvents like benzene or dichloromethane (B109758) with water or conducting reactions under solvent-free conditions significantly reduces environmental impact. univ-ouargla.dzimist.ma For example, the synthesis of azoxybenzenes from anilines has been achieved in water using oxone as the oxidant. acs.org
Energy Efficiency: Employing alternative energy sources like sunlight or microwave irradiation can reduce reliance on conventional heating, lower energy consumption, and often shorten reaction times. rsc.org The N-acetylation of anilines using sunlight as the energy source is a prime example of this approach. rsc.org
Catalysis over Stoichiometric Reagents: Using recyclable, non-toxic catalysts such as MgSO₄ or heterogeneous catalysts like geopolymers is preferable to using stoichiometric amounts of corrosive or toxic reagents. ijtsrd.comacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. Reductive amination and condensation reactions that produce only water as a byproduct are generally considered atom-economical.
| Green Chemistry Principle | Application in Aniline Synthesis | Specific Example |
|---|---|---|
| Safer Solvents / Solvent-Free | Using water as a solvent or mechanochemistry (grinding). | Synthesis of N-benzylidene aniline by grinding reactants in a mortar. univ-ouargla.dz |
| Energy Efficiency | Utilizing sunlight or microwave irradiation instead of thermal heating. | Sunlight-driven N-acetylation of anilines catalyzed by MgSO₄. rsc.org |
| Use of Catalysis | Employing mild, recyclable, and non-toxic catalysts. | MgSO₄-catalyzed acetylation of aniline with glacial acetic acid, avoiding acetic anhydride. ijtsrd.com |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Synthesis of aromatic amines from lignin-derived aldehydes. rsc.org |
Characterization of Synthetic Products
The comprehensive characterization of synthetically produced this compound is crucial to confirm its identity, purity, and structure. This is accomplished through a combination of spectroscopic, crystallographic, and chromatographic techniques.
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure. In the ¹H NMR spectrum of a related compound, 3,4,5-trimethoxyaniline, signals corresponding to the three methoxy groups appear around 3.70 and 3.78 ppm, while the cyclo CH signal is observed at 5.2 ppm and the NH group at 8.7 ppm. asianpubs.org For a derivative of this compound, the ¹H NMR spectrum in CDCl₃ showed signals for the aromatic protons at δ 7.06 (s, 2H) and the methoxy groups at δ 3.92 (s, 6H) and δ 3.91 (s, 3H). These chemical shifts are indicative of the electronic environment of the protons in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an enaminone derivative of 3,4,5-trimethoxyaniline showed characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, and C=O functional groups. asianpubs.org For 3,4,5-trimethoxyaniline itself, the IR spectrum conforms to its known structure. thermofisher.comthermofisher.com A derivative, 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, displays IR bands in the 4000-400 cm⁻¹ range, confirming the presence of expected functional groups. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the GC-MS analysis of 3,4,5-trimethoxyaniline, the mass spectrum shows a top peak at m/z 168 and a second-highest peak at m/z 183, which corresponds to the molecular ion. nih.gov Another isomer, 2,4,6-Trimethoxyaniline, has also been characterized by GC-MS. nih.gov
Table 1: Spectroscopic Data for Trimethoxyaniline Isomers and Derivatives
| Technique | Compound | Key Signals/Bands | Source |
|---|---|---|---|
| ¹H NMR | 3,4,5-trimethoxyaniline derivative | δ 3.70, 3.78 (methoxy groups), 5.2 (cyclo CH), 8.7 (NH) | asianpubs.org |
| ¹H NMR | This compound derivative | δ 7.06 (aromatic), 3.91, 3.92 (methoxy groups) | |
| IR | 3,4,5-trimethoxyaniline derivative | N-H, aromatic C-H, aliphatic C-H, C=O bands present | asianpubs.org |
| IR | 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline | Bands in 4000-400 cm⁻¹ range | researchgate.net |
| MS | 3,4,5-trimethoxyaniline | m/z 183 (molecular ion), 168 | nih.gov |
X-ray Crystallography for Structural Elucidation
Chromatographic Purity Assessment (HPLC, GC)
Chromatographic techniques are essential for determining the purity of the synthesized this compound by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A reverse-phase HPLC method has been developed for the analysis of 3,4,5-Trimethoxyaniline using a C18 column with a mobile phase of acetonitrile (B52724) and water containing phosphoric acid. sielc.com For mass spectrometry compatible applications, formic acid can be used instead of phosphoric acid. sielc.com The purity of 3,4,5-trimethoxyaniline has been reported to be greater than 99.0% as determined by HPLC. ruifuchemical.com HPLC analysis of aniline homologs is often performed using a C18 column with a methanol-water mobile phase and UV detection. sigmaaldrich.com
Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. The United States Environmental Protection Agency (EPA) has a method (8131) for the determination of aniline and its derivatives by gas chromatography. epa.gov This method can be applied to assess the purity of this compound.
Table 2: Chromatographic Conditions for Aniline Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Source |
|---|---|---|---|---|---|
| HPLC | Newcrom R1 | Acetonitrile, water, phosphoric acid | MS-compatible available | Purity analysis of 3,4,5-Trimethoxyaniline | sielc.com |
| HPLC | Discovery C18 | Methanol, water | UV | Analysis of aniline homologs | sigmaaldrich.com |
| GC | Fused silica (B1680970) capillary (SE-54) | - | Nitrogen-Phosphorus Detector (NPD) | Determination of aniline and derivatives | epa.gov |
Iii. Derivatization and Chemical Reactivity of 2,4,5 Trimethoxyaniline
Formation of Amine Derivatives
The primary amino group (-NH₂) of 2,4,5-trimethoxyaniline is a key site for nucleophilic reactions, readily undergoing acylation, alkylation, and condensation to form a diverse range of derivatives.
The amino group of anilines can be readily acylated to form amides using various acylating agents such as acyl chlorides or anhydrides. This reaction, a nucleophilic acyl substitution, is fundamental in organic synthesis for protecting the amino group or for building more complex molecular architectures. While specific studies detailing the simple acylation of this compound are not prevalent in the searched literature, the reactivity is well-established for closely related isomers like 3,4,5-trimethoxyaniline (B125895).
For instance, the acylation of aromatic amines can be achieved using methods like the one-pot decarboxylative acylation with malonic esters. In a documented example involving the 3,4,5-isomer, N-(3,4,5-trimethoxyphenyl)acetamide was synthesized from 3,4,5-trimethoxyaniline and diethyl malonate (DEM) in the presence of cesium carbonate (Cs₂CO₃). pjmhsonline.comgoogle.com This type of reaction highlights the general capacity of the amino group in trimethoxyanilines to act as a potent nucleophile.
Another approach involves the synthesis of more complex acetamides. For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized as potential tubulin polymerization inhibitors. rsc.orgnih.gov The synthesis involved first converting the aniline (B41778) to a secondary amine, which was then reacted with chloroacetyl chloride to form the N-substituted chloroacetamide intermediate. nih.gov
Table 1: Example of Acylation of a Trimethoxyaniline Isomer This table presents data for a closely related isomer to illustrate the general reactivity.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| 3,4,5-Trimethoxyaniline | Diethyl Malonate (DEM) | Cs₂CO₃ | N-(3,4,5-trimethoxyphenyl)acetamide | - | pjmhsonline.com |
| 3,4,5-Trimethoxyaniline | Chloroacetyl chloride, then pyrazoles/triazoles | Triethylamine (B128534), K₂CO₃ | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyanilino)acetamides | - | nih.gov |
The nitrogen atom in this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. This process leads to the formation of secondary or tertiary amines.
A notable example is the synthesis of N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline. This reaction involves the dialkylation of the primary amino group of this compound using 2-chloroethyl chloride. The reaction is typically conducted in the presence of a base, such as sodium hydroxide, under reflux conditions to drive the substitution to completion. researchgate.net This derivative is of interest for its potential applications in medicinal chemistry due to the presence of the nitrogen mustard moiety (bis(2-chloroethyl)amine). researchgate.net
Table 2: Alkylation of this compound
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| This compound | 2-Chloroethyl chloride | Sodium hydroxide, Reflux | N,N-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline | researchgate.net |
This compound, as a primary amine, readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. molport.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. molport.com The reaction is often catalyzed by acid. molport.com
The formation of imines is a common strategy in the synthesis of heterocyclic compounds and molecules with specific biological activities. Research on related isomers demonstrates this reactivity clearly. For example, 3,4,5-trimethoxyaniline reacts with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in refluxing ethanol (B145695) to produce the corresponding Schiff base, 2,4-di-tert-butyl-6-(((3,4,5-trimethoxyphenyl)imino)methyl)phenol. mdpi.com Similarly, condensation of 3,4,5-trimethoxyaniline with 4-pyridinecarboxyaldehyde has been used as the first step in the synthesis of novel quaternary ammonium (B1175870) aldimines. rsc.org Another study details the synthesis of a Schiff base via the condensation of 3-methylthiophene-2-carbaldehyde with 3,4,5-trimethoxyaniline by heating the neat reactants in an oil bath. bohrium.com These examples underscore the general propensity of the amino group on the trimethoxy-substituted ring to form C=N bonds with various aldehydes.
Table 3: Examples of Imine Formation with a Trimethoxyaniline Isomer This table presents data for a closely related isomer to illustrate the general reactivity.
| Aniline Reactant | Aldehyde/Ketone Reactant | Conditions | Product | Yield | Reference |
| 3,4,5-Trimethoxyaniline | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Refluxing ethanol | 2,4-di-tert-butyl-6-(((3,4,5-trimethoxyphenyl)imino)methyl)phenol | 54% | mdpi.com |
| 3,4,5-Trimethoxyaniline | 4-Pyridinecarboxyaldehyde | Dichloromethane (B109758), 4Å molecular sieves, pyrrolidine (B122466), 40°C | 1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine | 85% | rsc.org |
| 3,4,5-Trimethoxyaniline | 3-Methylthiophene-2-carbaldehyde | 160-170°C, neat | 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine | - | bohrium.com |
Reactions with Carbonyl Compounds
Beyond simple imine formation, this compound can participate in more complex cascade reactions initiated by condensation with carbonyl compounds.
Multi-component reactions involving anilines, aldehydes, and a third component with a carbonyl group are powerful tools for synthesizing complex heterocyclic structures like quinolines. The Doebner reaction, for example, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org
The mechanism can proceed via initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org A study on the catalyst-free Doebner reaction demonstrated the synthesis of a series of trimethoxy-substituted quinoline-4-carboxylic acids by reacting 3,4,5-trimethoxyaniline with various aromatic aldehydes and pyruvic acid in refluxing ethanol. cbijournal.com The reaction showed good yields with aldehydes bearing electron-donating groups. cbijournal.com This highlights a key reactivity pathway for trimethoxyanilines, where the initial condensation with an aldehyde is followed by further cyclization steps.
Table 4: Example of Doebner Reaction with a Trimethoxyaniline Isomer This table presents data for a closely related isomer to illustrate the general reactivity.
| Aniline Reactant | Aldehyde Reactant | Carbonyl Reactant | Conditions | Product Class | Reference |
| 3,4,5-Trimethoxyaniline | Various Aromatic Aldehydes | Pyruvic Acid | Refluxing Ethanol | 2-Aryl-6,7,8-trimethoxyquinoline-4-carboxylic acids | cbijournal.com |
Reactions with Quinones
The reaction of anilines with quinones, which are α,β-unsaturated ketones, can proceed through several pathways, including nucleophilic addition (amination) and more complex cyclizations. The electron-rich nature of this compound makes it a suitable nucleophile for attacking the electrophilic quinone ring.
Detailed studies on the reaction of the closely related 3,4,5-trimethoxyaniline (TMA) with 2-acyl-1,4-naphthoquinones reveal the ambident nucleophilic character of the aniline. rsc.org The reaction, conducted under aerobic conditions, can yield not only the expected C-N bond formation product (2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinone) but also complex heterocyclic structures such as benzophenanthridinequinones and benzocarbazoles. rsc.orgrsc.org The formation of these different products depends on the nature of the acyl group on the quinone and involves a stepwise process of C-C and C-N bond formation. rsc.orgrsc.org For example, the reaction of TMA with 2-benzoyl-1,4-naphthoquinone yielded the direct amination product, 2-benzoyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinone (34% yield), alongside a benzocarbazole derivative (48% yield). rsc.orgrsc.org This illustrates that the aniline can act as both a nitrogen and a carbon nucleophile towards the electrophilic quinone. rsc.org
The direct amination of 1,4-naphthoquinone (B94277) with various anilines can also be promoted by catalysts. Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the oxidative coupling of anilines with 1,4-naphthoquinone, leading to cleaner reactions and higher yields of N-aryl-2-amino-1,4-naphthoquinones compared to the uncatalyzed reaction. acs.org
Table 5: Product Distribution in the Reaction of a Trimethoxyaniline Isomer with an Acyl-Naphthoquinone This table presents data for a closely related isomer to illustrate the general reactivity.
| Aniline Reactant | Quinone Reactant | Conditions | Products | Yields | Reference |
| 3,4,5-Trimethoxyaniline (TMA) | 2-Benzoyl-1,4-naphthoquinone | Aerobic, room temp. | 2-Benzoyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinone | 34% | rsc.orgrsc.org |
| Benzocarbazole derivative | 48% | rsc.orgrsc.org |
Cyclization and Heterocycle Formation
The ability of this compound to serve as a building block for heterocyclic compounds extends beyond its reactions with quinones. It is a valuable precursor in the synthesis of various substituted monocyclic and fused heterocyclic systems.
This compound has been utilized in the synthesis of substituted pyrimidines. A notable example is the microwave-assisted synthesis of 2-anilinopyrimidines from the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines. This method provides a rapid and efficient route to these compounds in high yields.
Furthermore, this compound is a key starting material in the multi-step synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov One synthetic approach involves the reductive condensation of a substituted cyanopyridopyrimidine with this compound in the presence of Raney Ni. nih.gov Another strategy begins with the reduction of a nitropyrido[2,3-d]pyrimidine followed by reductive amination with 3,4,5-trimethoxybenzaldehyde (B134019), a derivative of this compound's oxidation product. nih.gov
Table 2: Synthesis of Substituted Pyrimidines from this compound
| Reactant(s) | Product Type | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-4,6-dimethylpyrimidine, this compound | 2-Anilinopyrimidine | Microwave Irradiation | High | mdpi.com |
| 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, this compound | Pyrido[2,3-d]pyrimidine | Reductive Condensation | Not Specified | nih.gov |
As previously discussed in the context of quinone reactions (Section 3.3.2), this compound is instrumental in forming fused heterocyclic systems such as benzophenanthridinequinones and benzocarbazoles. rsc.orgrsc.org These reactions involve the formation of new carbon-carbon and carbon-nitrogen bonds, leading to polycyclic structures.
Beyond quinone-derived systems, this compound can be a precursor to other fused heterocycles. For example, it is used in the synthesis of quinolone-based polycyclic systems, which are of interest in medicinal chemistry. unimi.it The synthesis of various nitrogen-containing fused heterocycles often relies on the strategic incorporation of substituted anilines like TMA. The synthesis of pyrido[2,3-d]pyrimidines, as mentioned in the previous section, also represents the formation of a fused heterocyclic system. nih.govmdpi.com
This compound can be used to synthesize N-substituted pyrrolidone derivatives. A straightforward example is the reaction of this compound with itaconic acid. This reaction, when heated at reflux in water, yields 5-oxo-1-(2,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid. The product can be purified by dissolution in a basic solution and subsequent acidification to precipitate the purified product. This particular synthesis has been reported with a yield of 76.3%. semanticscholar.org Further derivatization of the carboxylic acid group can lead to a variety of other functionalized pyrrolidones, such as hydrazides, hydrazones, and other heterocyclic-substituted pyrrolidones. mdpi.com
The amino group of this compound readily reacts with sulfonyl chlorides to form sulphonamide derivatives. This reaction is a common method for introducing the 2,4,5-trimethoxyphenyl moiety into larger molecules, often for the development of compounds with potential biological activity.
The synthesis is typically carried out by reacting this compound with an appropriate aryl or alkyl sulfonyl chloride in the presence of a base, such as triethylamine (Et3N) or pyridine (B92270), in a suitable solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (B95107) (THF). nih.govtandfonline.com In some cases, the resulting secondary sulphonamide can be further alkylated or otherwise modified. nih.gov For instance, N-(2,4,5-trimethoxyphenyl)naphthalene-1-sulphonamide can be prepared and subsequently reacted with benzyl (B1604629) halides to yield N-benzyl-N-(2,4,5-trimethoxyphenyl)naphthalene-1-sulphonamide derivatives. nih.gov
Table 3: Examples of Sulphonamide Derivatives from this compound
| Sulfonyl Chloride Reactant | Base/Solvent | Product Type | Reference |
|---|---|---|---|
| 4-Methoxybenzoyl chloride (followed by reduction and reaction with aryl sulphonyl chloride) | Et3N, DMAP / THF | N-(4-methoxybenzyl)-N-(2,4,5-trimethoxyphenyl)sulphonamides | nih.gov |
| Naphthalene-1-sulphonyl chloride | Et3N / CH2Cl2 | N-(2,4,5-Trimethoxyphenyl)naphthalene-1-sulphonamide | nih.gov |
| 3-Biphenylsulfonyl chloride | NEt3 / DMF | N-(2,4,5-Trimethoxyphenyl)-[1,1'-biphenyl]-3-sulfonamide | acs.org |
| 4-Methoxybenzenesulfonyl chloride | KOH / Dichloromethane | 4-Methoxy-N-(2,4,5-trimethoxyphenyl)benzenesulfonamide | tandfonline.com |
Quaternary Ammonium Aldimines
Quaternary ammonium aldimines are a class of organic compounds that can be synthesized from this compound. A recent study detailed the synthesis of five new quaternary ammonium aldimines incorporating a 3,4,5-trimethoxy phenyl group. mdpi.comscilit.comresearchgate.netsciprofiles.commdpi.com The synthesis is a two-step process that begins with a condensation reaction between 3,4,5-trimethoxyaniline and 4-pyridinecarboxaldehyde (B46228) to form an aldimine. mdpi.comscilit.com This is followed by a quaternization reaction of the pyridine nitrogen atom with different aromatic α-bromo ketones. mdpi.comscilit.com The resulting novel compounds were characterized using methods such as HR-MS and NMR spectroscopy. mdpi.comscilit.com
The synthesis of aldimines can be achieved through a biomimetic and efficient method using pyrrolidine as a catalyst. acs.org This organocatalytic approach allows for the reaction between aldehydes and compounds with an NH2 group, like this compound, to proceed with high yields under simple conditions, avoiding the need for acids or metals. acs.org The development of such synthetic methods is crucial for producing a diverse range of quaternary ammonium compounds for further investigation. nih.govmdpi.com
Computational Chemistry and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.orgnih.govfrontiersin.org Several studies have employed DFT to analyze this compound and its derivatives. For instance, the reaction of 2-acyl-1,4-naphthoquinones with 3,4,5-trimethoxyaniline was studied using DFT calculations to rationalize the experimental outcomes. rsc.orgrsc.org These calculations helped in understanding the propensity for certain bond formations and the subsequent heterocyclization of intermediates. rsc.orgrsc.org
Theoretical spectral analysis of 3,4,5-trimethoxyaniline has been performed using both Hartree-Fock (HF) and DFT methods to estimate structural properties and vibrational frequencies. grafiati.comresearchgate.net Such studies provide detailed insights into the molecule's infrared and Raman spectra. researchgate.net Furthermore, DFT calculations, often at the B3LYP/6-311++G(d,p) level, are used to determine various reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in predicting the reactive sites of a molecule. nih.govedu.krdmdpi.commdpi.com The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps are also common applications of DFT that provide valuable information about the chemical reactivity and interaction sites of this compound and its derivatives. bohrium.comarabjchem.orgijarset.comresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.mamdpi.com This method is extensively used to study the interaction of this compound derivatives with biological targets.
For example, molecular docking studies have been conducted on various derivatives to understand their potential as antimicrobial agents. japsonline.comanalis.com.mynih.gov In one study, newly synthesized 2,4,5-tri-imidazole derivatives showed positive docking scores against receptors from Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. imist.ma Similarly, docking studies of 2,4-disubstituted thiazole (B1198619) derivatives indicated that compounds with OCH3 groups, which can be derived from a trimethoxy structure, have a greater affinity for the target enzyme glucosamine-6-phosphate synthase. japsonline.com
Schiff base derivatives of this compound have also been the subject of molecular docking investigations. orientjchem.orgnih.govmdpi.com For instance, a Schiff base derived from 3,4,5-trimethoxyaniline and 3-methylthiophene-2-carbaldehyde was docked against trypanothione (B104310) reductase from Leishmania infantum, revealing a high binding score and supporting its potential antileishmanial activity. bohrium.com In another study, Ru(II)-p-cymene complexes of Schiff bases derived from trimethoxyaniline were shown through docking to have a high affinity for the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their anticancer activity. nih.gov
Furthermore, molecular docking has been employed to evaluate the binding affinity of 1,3,4-oxadiazole (B1194373) derivatives containing a 3,4,5-trimethoxybenzyl group with human peroxisome proliferator-activated alpha (PPARα) receptors, indicating their potential in the treatment of hyperlipidemia. ijcce.ac.ir The design and evaluation of novel 2,4,5-triphenyl imidazole (B134444) derivatives have also been guided by molecular docking to assess their binding affinity with specific proteins. ijpsr.com These studies collectively highlight the importance of molecular docking in predicting the biological activity and guiding the design of new derivatives of this compound. arabjchem.orgresearchgate.net
Iv. Biological and Pharmacological Research Applications of 2,4,5 Trimethoxyaniline Derivatives
Antiproliferative and Anticancer Activities
Derivatives incorporating the 2,4,5-trimethoxyaniline moiety have shown notable antiproliferative effects against a variety of human cancer cell lines.
The 2,4,5-trimethoxyphenyl group is a key structural feature found in several known antitumor agents. nih.gov Research has shown that derivatives of this compound can effectively inhibit the growth of various cancer cells. For instance, a series of 2-acyl-3-anilino-1,4-naphthoquinones, prepared through the reaction of 2-acyl-1,4-naphthoquinones with 3,4,5-trimethoxyaniline (B125895), have demonstrated cytotoxic actions on cancer cells. rsc.org
In one study, a series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indole derivatives were synthesized and evaluated for their antiproliferative activity. cardiff.ac.uk The results indicated that the substitution pattern on the indole (B1671886) nucleus played a crucial role in inhibiting cell growth. cardiff.ac.uk Specifically, a methoxy (B1213986) group at the C-6 position of the indole ring was found to be favorable for activity. cardiff.ac.uk
Another study focused on 2,7-diaryl- mdpi.comtriazolo[1,5-a]pyrimidine derivatives. One compound in this series, featuring a 3',4',5'-trimethoxyphenyl moiety, displayed potent and selective antiproliferative activity against HeLa cells with an IC50 value of 60 nM. researchgate.net Furthermore, a series of 5,6,7-trimethoxyflavan derivatives, derived from a scaffold hopping approach of N-benzyl-3,4,5-trimethoxyaniline, exhibited broad-spectrum anticancer activity. nih.govresearchgate.net One particularly effective compound from this series, designated 8q, showed comparable or superior potencies to several existing chemotherapy drugs against a range of cancers including lung, colorectal, brain, skin, ovary, prostate, breast, and blood cancers. nih.govresearchgate.net
The antiproliferative activity of these derivatives has been observed across multiple cancer cell lines. For example, some 2,4,5-trisubstituted aniline (B41778) derivatives have shown particularly high potency against the MCF7 human breast cancer cell line. researchgate.net In another study, derivatives of this compound demonstrated inhibitory effects on HeLa (cervical cancer) and Jurkat (T-leukemia) cells, with IC50 values as low as 0.7 µM and 0.3 µM, respectively.
Here is a table summarizing the antiproliferative activity of selected this compound derivatives:
Antiproliferative Activity of this compound Derivatives| Compound Type | Cell Line(s) | Key Findings |
|---|---|---|
| 2-Acyl-3-anilino-1,4-naphthoquinones | Various cancer cells | Demonstrated cytotoxic actions. rsc.org |
| 2-Alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indoles | HeLa, HT29, MCF-7, HL-60 | Methoxy substitution at C-6 of the indole nucleus is important for activity. cardiff.ac.uk |
| 2,7-Diaryl- mdpi.comtriazolo[1,5-a]pyrimidines | HeLa | A derivative with a 3',4',5'-trimethoxyphenyl group showed an IC50 of 60 nM. researchgate.net |
| 5,6,7-Trimethoxyflavans (e.g., compound 8q) | Lung, colorectal, brain, skin, ovary, prostate, breast, and blood cancer cell lines | Broad-spectrum anticancer activity, with potency comparable or superior to existing drugs. nih.govresearchgate.net |
| 2,4,5-Trisubstituted anilines | MCF7 | High potency against this breast cancer cell line. researchgate.net |
A significant mechanism through which many this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. tandfonline.com The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for inhibitors of tubulin polymerization, found in natural products like colchicine (B1669291) and combretastatin (B1194345) A-4. cardiff.ac.ukmdpi.com
Several studies have confirmed the tubulin-inhibiting properties of this compound derivatives. For instance, a series of 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were shown to interact with tubulin at micromolar levels. mdpi.com Similarly, new classes of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indoles and 2-aroyl-3-(3',4',5'-trimethoxybenzoyl)amino-1H-indoles have been identified as inhibitors of tubulin polymerization. cardiff.ac.uk Some of these compounds exhibited antitubulin activities comparable to the reference compound combretastatin A-4. cardiff.ac.uk
Research into diarylamide N-containing heterocyclic derivatives has also identified them as new tubulin polymerization inhibitors. mdpi.com Furthermore, a novel series of 2,7-diaryl- mdpi.comtriazolo[1,5-a]pyrimidine derivatives were designed as potential tubulin polymerization inhibitors, with some compounds showing potent activity. researchgate.net One study found that a quinoline-sulfonamide derivative with a 3,4,5-trimethoxyphenyl group exhibited strong inhibitory effects on tubulin polymerization. mdpi.com
Molecular docking studies have provided insights into the binding of these derivatives to tubulin, often at the colchicine binding site. mdpi.comtandfonline.com This interaction disrupts the formation of the mitotic spindle during cell division, ultimately leading to apoptosis in cancer cells.
Here is a table summarizing the tubulin polymerization inhibition by selected this compound derivatives:
Tubulin Polymerization Inhibition by this compound Derivatives| Compound Class | Key Findings |
|---|---|
| 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Interact with tubulin at micromolar concentrations, binding to the colchicine site. mdpi.com |
| 2-Alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indoles | Inhibit tubulin polymerization, with some compounds as active as combretastatin A-4. cardiff.ac.uk |
| Diarylamide N-containing heterocycles | Identified as a new class of tubulin polymerization inhibitors. mdpi.com |
| 2,7-Diaryl- mdpi.comtriazolo[1,5-a]pyrimidines | Designed as potential tubulin polymerization inhibitors with potent activity. researchgate.net |
A consequence of the antiproliferative and tubulin-inhibiting activities of this compound derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. By disrupting microtubule dynamics, these compounds often cause cells to accumulate in the G2/M phase of the cell cycle, preventing them from completing mitosis and leading to their demise.
For example, 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been shown to lead to the accumulation of cells in the G2/M phase and subsequent apoptotic cell death. mdpi.com These compounds were found to be very effective in inducing apoptosis in a dose-dependent manner. mdpi.comresearchgate.net Similarly, a 5,6,7-trimethoxyflavan derivative, compound 8q, was found to increase levels of cleaved PARP, caspase 3, and caspase 7, all markers of apoptosis. nih.govresearchgate.net This compound also inhibited cyclins A, B1, and H, and increased p53 levels, triggering cell cycle arrest in the G2/M phase. nih.govresearchgate.net
Other studies have also demonstrated the ability of this compound derivatives to induce apoptosis through various mechanisms. Some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the activation of multiple caspases. nih.gov Research on N-acylhydrazone derivatives has also confirmed their ability to induce apoptosis. researchgate.net Furthermore, derivatives of N-(3,4,5-trimethoxyphenyl)acetamide have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating apoptotic pathways.
Here is a table summarizing the induction of apoptosis and cell cycle arrest by selected this compound derivatives:
Induction of Apoptosis and Cell Cycle Arrest by this compound Derivatives| Compound Class | Mechanism of Action |
|---|---|
| 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Accumulation of cells in G2/M phase, leading to dose-dependent apoptosis. mdpi.comresearchgate.net |
| 5,6,7-Trimethoxyflavans (e.g., compound 8q) | Increased cleaved PARP, caspase 3, and caspase 7; inhibited cyclins A, B1, H; increased p53, causing G2/M arrest. nih.govresearchgate.net |
| 5-Ene-2-arylaminothiazol-4(5H)-ones | Induction of apoptosis through intrinsic and extrinsic pathways, activation of multiple caspases. nih.gov |
| N-Acylhydrazones | Strong inducers of apoptosis. researchgate.net |
Recent research has begun to uncover the effects of this compound derivatives on specific cellular signaling pathways that are often dysregulated in cancer. One such pathway is the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumors.
A study on 5,6,7-trimethoxyflavan derivatives, developed through scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline, revealed that a particularly active compound, 8q, could modulate the Hippo signaling pathway. nih.govresearchgate.net This compound was found to decrease the levels of YAP (Yes-associated protein), a key downstream effector of the Hippo pathway that promotes cell proliferation, and increase the levels of LATS1 and p-mob1/mob1, which are core components of the Hippo pathway that act to inhibit YAP. nih.gov By activating the Hippo pathway, this derivative effectively suppresses a key driver of cancer cell growth. nih.govresearchgate.net
In addition to the Hippo pathway, this same compound, 8q, was also shown to inhibit the PI3K/mTOR pathway, another critical signaling cascade involved in cell growth, proliferation, and survival. nih.gov The ability of these derivatives to modulate multiple oncogenic signaling pathways highlights their potential as multi-targeted anticancer agents.
Here is a table summarizing the modulation of cellular pathways by a this compound derivative:
Modulation of Cellular Pathways by a 5,6,7-Trimethoxyflavan Derivative (Compound 8q)| Cellular Pathway | Effect of Compound 8q |
|---|---|
| Hippo Signaling Pathway | Decreased YAP, increased LATS1 and p-mob1/mob1, leading to pathway activation. nih.gov |
An important aspect in the development of anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have investigated this crucial property.
For instance, a study on 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its ethoxycarbonyl homologue found that these derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting they may be selective against cancer cells. mdpi.com Another study on 2,7-diaryl- mdpi.comtriazolo[1,5-a]pyrimidine derivatives showed that a particularly potent compound displayed significant selectivity in inhibiting cancer cells over normal human embryonic kidney cells (HEK-293). researchgate.net
Similarly, research on 7-arylamino-6-azaindole derivatives, some of which incorporate a 3,4,5-trimethoxyaniline moiety, demonstrated that these compounds had an insignificant effect on a normal human fibroblast cell line (AG01523), indicating a high selectivity index. uoa.gr However, not all derivatives have shown this favorable selectivity. A study on quinoline-sulfonamide derivatives found that the target compounds had similar cytotoxicity to both tumor cells and normal cells. mdpi.com
Here is a table summarizing the selectivity of selected this compound derivatives:
Selectivity of this compound Derivatives| Compound Class | Selectivity Profile |
|---|---|
| 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Did not induce cell death in normal human peripheral blood mononuclear cells. mdpi.com |
| 2,7-Diaryl- mdpi.comtriazolo[1,5-a]pyrimidines | Showed significant selectivity for cancer cells over normal human embryonic kidney cells. researchgate.net |
| 7-Arylamino-6-azaindoles | Insignificant effect on a normal human fibroblast cell line. uoa.gr |
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. Such studies are crucial for optimizing lead compounds to develop more potent and selective anticancer agents.
In the context of this compound derivatives, SAR studies have provided valuable insights. For example, in a series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indoles, it was found that a small ester function (methoxy/ethoxycarbonyl) at the 2-position of the indole core was desirable for activity. cardiff.ac.uk Furthermore, the position of the methoxy substituent on the indole nucleus was critical, with the C-6 position being the most favorable. cardiff.ac.uk
For 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, the C-3 position of the heterocyclic nucleus was found to be essential for antiproliferative activity. mdpi.com The presence of a piperidine (B6355638) ring fused with the thiophene (B33073) scaffold was also identified as critical for activity. mdpi.com In another study on benzo[b]thiophene derivatives, replacing a metabolically unstable ester group at the 2-position with a more stable phenyl ring was explored to improve the potential of these compounds as chemotherapeutic agents. cardiff.ac.uk
SAR studies on sulphonamide derivatives revealed that the introduction of electron-donating groups into the phenyl ring significantly increased antiproliferative activity. nih.gov The replacement of a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl moiety also led to a significant increase in activity. nih.gov These findings demonstrate the importance of systematic structural modifications in the design of novel and effective anticancer agents based on the this compound scaffold.
Here is a table summarizing key SAR findings for this compound derivatives:
Structure-Activity Relationship (SAR) Highlights for this compound Derivatives| Compound Class | Key SAR Findings |
|---|---|
| 2-Alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indoles | A small ester group at the 2-position and a methoxy group at the C-6 position of the indole are favorable for activity. cardiff.ac.uk |
| 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | The C-3 position of the heterocyclic nucleus and a fused piperidine ring are critical for activity. mdpi.com |
| Benzo[b]thiophene derivatives | Replacement of a metabolically labile ester group at the 2-position with a phenyl ring is a strategy to improve metabolic stability. cardiff.ac.uk |
Antimicrobial Activities
Derivatives of this compound have demonstrated a range of antimicrobial effects, including activity against bacteria, fungi, and protozoan parasites.
The 3,4,5-trimethoxyphenyl moiety, a feature of compounds derived from 3,4,5-trimethoxyaniline, is present in the antibiotic Trimethoprim (B1683648). mdpi.com Researchers have explored this structural motif to develop new antibacterial agents. A study focused on novel trimethoprim (TMP) derivatives where the 4-methoxy group of the trimethoxy benzyl (B1604629) ring was demethylated and subsequently substituted. nih.gov This led to the creation of benzyloxy and phenyl ethanone (B97240) derivatives with enhanced antibacterial activity. nih.gov The benzyloxy derivative 4b was identified as the most potent compound, with Minimum Inhibitory Concentration (MIC) values of 5.0 μM against Staphylococcus aureus and 4.0 μM against Escherichia coli, significantly lower than the standard TMP. nih.gov
In other research, novel quaternary ammonium (B1175870) aldimines were synthesized through the condensation of 3,4,5-trimethoxyaniline and 4-pyridinecarboxaldehyde (B46228), followed by quaternization. mdpi.comscilit.com These compounds exhibited selective antibacterial activity against the Gram-negative bacteria Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.comscilit.com Conversely, they showed no activity against E. coli or the Gram-positive S. aureus. mdpi.comscilit.com Additionally, indolizine (B1195054) derivatives incorporating a 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their antimicrobial potential. derpharmachemica.com
| Compound | Substituent (R) | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli |
| TMP (Standard) | - | 22.7 | 55.1 |
| 4a | H | 10.0 | 8.0 |
| 4b | 4-F | 5.0 | 4.0 |
| 4c | 4-Cl | 12.0 | 6.0 |
| 4d | 4-Br | 10.0 | 7.0 |
| 4e | 4-NO₂ | 15.0 | 10.0 |
| Data sourced from a study on novel trimethoprim derivatives. nih.gov |
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. bohrium.com Research into novel treatments has included the investigation of this compound derivatives. A Schiff base, 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine , was synthesized by the condensation of 3-methylthiophene-2-carbaldehyde and 3,4,5-trimethoxyaniline. bohrium.com This compound was evaluated for its leishmanicidal activity against Leishmania infantum promastigotes. bohrium.com The study determined its Minimum Inhibitory Concentration (MIC) to be 78 μg/mL. bohrium.com Molecular docking studies suggested that the compound's antileishmanial activity may stem from its interaction with the enzyme trypanothione (B104310) reductase, which is crucial for the parasite's survival. bohrium.com Thiophene derivatives, in general, are considered a promising class of compounds in the search for new antileishmanial drugs. nih.gov
| Compound | Target Organism | Activity Metric | Result |
| 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine | Leishmania infantum | MIC | 78 μg/mL |
| Data from a study on a novel Schiff base derivative. bohrium.com |
The 3,4,5-trimethoxyphenyl group is a component of Trimetrexate, a compound investigated for its use in treating certain fungal infections. mdpi.com The development of Schiff bases and their metal complexes has been a strategy in the search for new antifungal agents. researchgate.net Derivatives of this compound have been synthesized and assessed for their activity against various fungal strains. For instance, indolizine derivatives have been evaluated against fungal strains such as Aspergillus niger and Candida albicans, with some compounds showing dual antibacterial and antifungal properties. derpharmachemica.com
Enzyme Inhibition Studies
The specific structural features of this compound derivatives make them suitable candidates for interacting with enzyme active sites, leading to inhibition. This has been particularly explored in the context of cancer and infectious disease therapy.
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. vietnamjournal.ru The antibiotic trimethoprim functions by inhibiting bacterial DHFR. nih.gov Several research efforts have focused on synthesizing derivatives of this compound as DHFR inhibitors.
Two series of nonclassical antifolates, 2,4-diamino-5-deaza and 5,10-dideaza compounds, were synthesized to inhibit DHFR from opportunistic pathogens like Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). nih.govacs.org In this research, 3,4,5-trimethoxyaniline was used to create a key intermediate. nih.govacs.org The 5-deaza N10-Me 3,4,5-trimethoxy analog (compound 3) was found to be highly potent, exhibiting an IC₅₀ of 0.009 μM against tgDHFR, which is approximately 300 times more potent than trimethoprim. nih.govacs.org This compound maintained a favorable balance of potency and selectivity when compared to the rat liver (rlDHFR) enzyme. nih.govacs.org
Another study developed thieno[2,3-d]pyrimidine (B153573) analogues as DHFR inhibitors. lmaleidykla.lt While the synthetic intermediate 6-(3,4,5-trimethoxyphenyl)aminomethyl derivative (3c) proved unstable under certain conditions, alternative synthetic routes were successfully employed. lmaleidykla.lt The resulting compounds showed moderate activity against pcDHFR and activity against tgDHFR comparable to trimethoprim. lmaleidykla.lt
| Compound | IC₅₀ (μM) vs. tgDHFR | IC₅₀ (μM) vs. pcDHFR | IC₅₀ (μM) vs. rlDHFR | Selectivity (rl/tg) |
| Compound 3 * | 0.009 | 0.02 | 1.8 | 200 |
| Trimethoprim | 2.7 | 0.8 | >250 | >93 |
| Compound 4f † | 2.8 | 49.9 | >100 | >35.7 |
| Compound 4g † | 1.06 | 6.6 | 13.5 | 12.7 |
| Data from a study on 2,4-diamino-5-deaza antifolates. acs.org | ||||
| †Data from a study on thieno[2,3-d]pyrimidine analogues. lmaleidykla.lt |
Topoisomerase II is an essential enzyme that manages DNA tangles and is a key target for anticancer drugs. nih.govnih.gov The 3,4,5-trimethoxyphenyl ring is a well-known feature of combretastatins, such as Combretastatin A-4 , which are potent cytotoxic agents that inhibit tubulin polymerization. nih.gov While their primary mechanism is tubulin binding, related compounds have also been investigated for topoisomerase II inhibition.
In a targeted effort, a series of naphthalimide-cinnamide derivatives were designed as potential DNA-intercalative and topoisomerase-IIα inhibitors. researchgate.net The synthesis of compound (E)-3-(4-Nitro-3-(prop-2-ynyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (15b) was achieved using 3,4,5-trimethoxyaniline. researchgate.net The broader series of naphthalimide derivatives showed potent cytotoxic activity against colon and lung cancer cell lines, and the most potent compounds were found to inhibit DNA topoisomerase-II. researchgate.net
Dopamine (B1211576) Synthesis Inhibition
A comprehensive review of scientific literature did not yield specific studies or detailed findings on the inhibition of dopamine synthesis by derivatives of this compound. Research on related isomers, such as 2,3,4-trimethoxyaniline, has indicated activity related to dopamine synthesis inhibition, but these findings cannot be directly extrapolated to the 2,4,5-isomer.
Other Biological Activities
There is a lack of specific studies focused on the antioxidant properties of this compound derivatives in the reviewed scientific literature. While the antioxidant potential of compounds containing a trimethoxyphenyl ring is a subject of general interest, and derivatives of the related 3,4,5-trimethoxyaniline isomer have been evaluated for such properties, specific data for this compound derivatives are not available.
Specific research investigating the anti-inflammatory properties of derivatives of this compound is not prominently available in the scientific literature. Studies on related isomers, such as compounds derived from 3,4,5-trimethoxyaniline, have shown anti-inflammatory effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes, but equivalent research on the this compound scaffold has not been identified.
Pharmacokinetic and Pharmacodynamic Investigations
Detailed in vitro or in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for derivatives of this compound are not available in the reviewed literature.
Pharmacokinetic studies on related isomers, such as compounds containing the 3,4,5-trimethoxyaniline moiety, have identified that the trimethoxyphenyl ring is a primary site for metabolism. These metabolic pathways often involve cytochrome P450-mediated oxidation, leading to the demethylation of one or more methoxy groups. However, without specific studies on the 2,4,5-isomer, it is not possible to provide precise metabolic profiles or other ADME parameters.
Due to the limited availability of specific research data for the biological and pharmacological applications of this compound derivatives in the requested areas, no data tables with detailed findings can be generated at this time.
V. Analytical Methodologies for 2,4,5 Trimethoxyaniline and Its Metabolites
Chromatographic Techniques
Chromatographic methods are fundamental for separating 2,4,5-Trimethoxyaniline from complex mixtures, allowing for its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally unstable compounds like anilines. For the analysis of 3,4,5-Trimethoxyaniline (B125895), a related compound, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com The scalability of this method allows for its use in both analytical and preparative separations. sielc.com
Table 1: HPLC Conditions for a Related Trimethoxyaniline
| Parameter | Condition |
|---|---|
| Compound | 3,4,5-Trimethoxyaniline |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | Not specified |
| Application | Analytical and preparative separation, pharmacokinetics |
Data sourced from SIELC Technologies sielc.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For aniline (B41778) and its derivatives, including chlorinated anilines, GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is frequently used. epa.gov The EPA Method 8131, for instance, outlines procedures for the analysis of aniline and its derivatives in various matrices. epa.gov This method emphasizes the importance of using a secondary GC column for confirmation of results. epa.gov For the analysis of 2,4,5-trichloroaniline, a related compound, specific retention times have been established. epa.gov Derivatization is sometimes necessary for GC analysis of less volatile amines to improve their thermal stability and chromatographic behavior. nih.gov
Table 2: GC Conditions for a Related Chloroaniline
| Parameter | Condition |
|---|---|
| Compound | 2,4,5-Trichloroaniline |
| Method | EPA Method 8131 |
| Column 1 | 30 m x 0.25 mm fused silica (B1680970) capillary with SE-54 |
| Detector | Nitrogen Phosphorus Detector (NPD) |
| Application | Analysis of aniline and selected derivatives |
Data sourced from the Environmental Protection Agency (EPA) epa.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of trace levels of aromatic amines and their metabolites in complex biological matrices like urine. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. A method developed for 39 primary aromatic amines in human urine utilizes an Ultra biphenyl (B1667301) column and electrospray ionization in the positive ion multi-reaction monitoring (MRM) mode. nih.gov While this specific study did not include this compound, the methodology is applicable to a wide range of aromatic amines. nih.gov The direct injection of samples with minimal preparation is a significant advantage of LC-MS/MS over GC-based methods that often require derivatization. d-nb.info
Table 3: General LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Condition |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization | Electrospray Ionization (ESI+) |
| Mode | Multiple-Reaction Monitoring (MRM) |
| Application | Trace analysis of primary aromatic amines in human urine |
| Advantage | High sensitivity and specificity, no derivatization required |
Data sourced from various studies on aromatic amine analysis nih.govd-nb.infolcms.cz
Spectroscopic Analytical Methods
Spectroscopic methods are invaluable for the structural characterization of this compound, providing detailed information about its molecular vibrations and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wikipedia.org The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds. For 3,4,5-Trimethoxyaniline, a related compound, experimental FT-IR spectra have been recorded and analyzed. researchgate.net The characteristic vibrational frequencies are assigned to specific bonds and functional groups within the molecule. For instance, the NH stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching of aromatic amines is observed in the 1250-1386 cm⁻¹ range. researchgate.net The presence of methoxy (B1213986) groups is also identifiable through their characteristic stretching and bending vibrations. researchgate.net
Table 4: Key FT-IR Vibrational Assignments for a Related Trimethoxyaniline
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
|---|---|
| Asymmetric NH Stretching | 3422 |
| Symmetric NH Stretching | 3320 |
| Methyl Asymmetric Stretching | Not specified |
| Carbon-Amino Group Stretching | 1236, 1260 |
Data sourced from a spectral analysis of 3,4,5-Trimethoxyaniline researchgate.net
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. soton.ac.uk It is particularly useful for analyzing non-polar bonds and symmetric vibrations. Experimental FT-Raman spectra of 3,4,5-Trimethoxyaniline have been recorded and interpreted. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment of the molecule's fundamental modes. researchgate.netresearchgate.net Like FT-IR, FT-Raman spectroscopy can be used to identify the characteristic frequencies associated with the aniline and methoxy functional groups. nih.govwallonie.be
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to understand the connectivity within the molecule. emerypharma.comlibretexts.orgcreative-biostructure.comwikipedia.org
¹H NMR: In a typical ¹H NMR spectrum of a related compound, 3,4,5-trimethoxyaniline, the protons of the methoxy groups and the aromatic ring can be distinctly identified. nih.gov For instance, in a derivative, N-(3,4,5-trimethoxybenzylidene)aniline, the ¹H NMR spectrum shows characteristic signals for the different protons in the molecule. ijcce.ac.ir
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a derivative of 3,4,5-trimethoxyaniline, the carbon signals for the aromatic rings and the methoxy groups are observed at distinct chemical shifts. ijcce.ac.irbohrium.com
2D NMR Techniques: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming structural assignments. emerypharma.comlibretexts.orgcreative-biostructure.comwikipedia.org COSY experiments establish correlations between coupled protons, while HSQC correlates protons to their directly attached carbons. emerypharma.comcreative-biostructure.comwikipedia.org For complex derivatives, such as those formed in reactions with 1,4-naphthoquinones, 2D NMR is essential for unambiguous structure determination. rsc.org
Below is an interactive table summarizing typical NMR data for a derivative of this compound.
| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Chemical Shift (ppm) |
| Aromatic-H | 6.72-7.56 | multiplet | Aromatic-C | 100-155 |
| Methoxy-H (OCH₃) | ~3.8 | singlet | Methoxy-C (OCH₃) | ~56 |
| Amino-H (NH₂) | variable | broad singlet | C-N | ~140-150 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed.
UV-Visible Spectroscopy
UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgthermofisher.com The presence of the aromatic ring and the methoxy and amine substituents gives rise to characteristic absorption bands. libretexts.org For a related compound, 3,4,5-trimethoxy N-(2-hydroxybenzylidene) aniline, UV-visible spectroscopy has been used to study its thermochromic properties, where changes in temperature lead to shifts in the absorption spectrum. researchgate.net The conjugation within the molecule plays a significant role in determining the wavelength of maximum absorption (λmax). libretexts.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. rsc.org In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). mdpi.com The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. For this compound (C₉H₁₃NO₃), the expected molecular weight is approximately 183.2 g/mol . nih.gov The fragmentation pattern provides valuable information about the structure of the molecule, as different parts of the molecule break off in predictable ways. mdpi.com For instance, in the analysis of metabolites, mass spectrometry can identify changes such as the loss of a methyl group (demethylation). mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. mdpi.com
Theoretical and Computational Analytical Approaches
In addition to experimental techniques, theoretical and computational methods are employed to gain deeper insights into the properties of this compound.
Quantum Chemical Calculations (e.g., Hartree-Fock, DFT)
Quantum chemical calculations, such as the Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.netgrafiati.comepstem.netaustinpublishinggroup.com These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. austinpublishinggroup.com DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide accurate results for molecular geometries and vibrational spectra. researchgate.netbhu.ac.in These computational approaches are valuable for complementing experimental data and for understanding the underlying principles governing the molecule's behavior. researchgate.netresearchgate.net
Vibrational Analysis and Spectral Interpretation
Theoretical vibrational analysis is performed to interpret experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, researchers can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netchemrxiv.org For a related compound, 3,4,5-trimethoxyaniline, a detailed vibrational analysis has been carried out using DFT calculations to assign the FT-IR and Raman spectral bands. researchgate.net This allows for a comprehensive understanding of the molecule's vibrational dynamics.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide insights into the reactivity and electronic properties of this compound. bohrium.combhu.ac.inajchem-a.comresearcher.life
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. bhu.ac.inajchem-a.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.inajchem-a.com For aniline derivatives, the region around the nitrogen atom is typically electron-rich, making it susceptible to electrophilic attack. researcher.life
Frontier Molecular Orbitals (FMO): FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller energy gap generally suggests higher reactivity. austinpublishinggroup.com
Vi. Environmental and Toxicological Considerations in Advanced Research
Ecotoxicology and Environmental Fate of 2,4,5-Trimethoxyaniline and its Derivatives
The environmental behavior of a chemical compound is dictated by its physical and chemical properties, which influence its persistence, distribution, and degradation in different environmental compartments.
The persistence of aniline (B41778) derivatives in the environment is a significant concern due to the potential for long-term exposure and adverse effects on ecosystems. mdpi.com Generally, the environmental persistence of these compounds is influenced by factors such as their chemical structure, the presence of functional groups, and the environmental conditions. For instance, chlorinated anilines are known to be persistent in the environment. mdpi.com While specific long-term persistence studies on this compound are not extensively available, the stability of the aniline ring structure suggests that it may not be readily biodegradable. S-triazine herbicides, another class of nitrogen-containing aromatic compounds, are noted for their high persistence and long half-lives in the environment. nih.gov The stability of compounds like this compound makes them suitable for applications where durability is required, such as in coatings and plastics. chemimpex.com However, this stability also implies a potential for accumulation in soil and water systems if not effectively degraded.
The breakdown of aniline derivatives in the environment can occur through both biotic and abiotic processes. Microbial degradation is a key mechanism for the removal of these compounds from soil and water. The degradation pathways for aniline itself often involve initial enzymatic attacks by dioxygenases, leading to the formation of catechols, which are then subject to ring cleavage. nih.gov
For substituted anilines, the degradation pathway can be more complex. For example, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related chlorinated aromatic compound, proceeds through reductive dechlorination to form various chlorophenols, which are eventually mineralized. researchgate.netresearchgate.net Similarly, the biodegradation of 2,4-dimethylaniline (B123086) by Pseudomonas species involves oxidative deamination and proceeds via a 3-methylcatechol (B131232) intermediate. nih.gov It is plausible that the degradation of this compound would involve initial O-demethylation of the methoxy (B1213986) groups, followed by hydroxylation of the aromatic ring and subsequent ring cleavage, similar to pathways observed for other aromatic compounds. However, specific studies detailing the degradation pathways of this compound in environmental matrices are currently limited.
The release of industrial chemicals into the environment can have unintended consequences for non-target organisms, including beneficial soil microorganisms and insects. Aniline derivatives, through their use in the synthesis of agrochemicals, can enter the soil ecosystem and affect its microbial communities. mdpi.com The application of certain herbicides has been shown to suppress the populations of ammonifying and nitrogen-immobilizing microorganisms, which are crucial for soil fertility. researchgate.net Botanical pesticides, while considered more environmentally benign, can also impact non-target arthropods, such as predatory mites that act as biological control agents. mdpi.com
Given that this compound is used as an intermediate in the synthesis of dyes and pharmaceuticals, its potential release in industrial effluents could impact aquatic and terrestrial ecosystems. chemimpex.com The toxicity of aniline itself to various organisms is well-documented, and its derivatives can also exert toxic effects. The impact on soil microbial communities is a key consideration, as these organisms are fundamental to nutrient cycling and soil health.
Zebrafish (Danio rerio) larvae have become a prominent model organism for assessing the aquatic toxicity of chemical compounds due to their rapid development, genetic similarity to mammals, and sensitivity to environmental contaminants. researchgate.net Studies on various aniline derivatives have demonstrated the utility of this model for evaluating developmental and acute toxicity.
For example, the acute toxicity of 2,4-difluoroaniline (B146603) in adult zebrafish has been determined, with a 96-hour median lethal concentration (LC50) of 200.96 mg/L. researchgate.net In studies with 3,4-dichloroaniline (B118046) (3,4-DCA), a common positive control in fish embryo toxicity tests, exposure led to a rapid decrease in survival at a nominal concentration of 4.0 mg/L. mdpi.com Developmental defects are also a key endpoint in zebrafish studies. Exposure to textile dyes, which can be derived from aniline compounds, has been shown to induce malformations such as curved spines and yolk sac edema in zebrafish larvae. ub.edu
Advanced Toxicological Research
Beyond standard toxicity testing, advanced research into the specific mechanisms of toxicity, such as genotoxicity, is essential for understanding the potential for long-term health effects.
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Aromatic amines are a class of compounds that are well-known for their genotoxic potential, which is often dependent on metabolic activation. nih.gov The mutagenic potential of aniline derivatives has been investigated in various short-term tests, such as the Salmonella/microsome assay (Ames test). nih.gov
Studies on 2,4,5-trimethylaniline (B89559) (2,4,5-TMA), a structurally similar derivative of this compound, have provided insights into the potential genotoxicity of this substitution pattern. In the Salmonella/microsome assay using strain TA100 with metabolic activation, 2,4,5-TMA showed weak mutagenic effects. nih.govd-nb.info In comparison, its isomer, 2,4,6-trimethylaniline (B148799) (2,4,6-TMA), also showed weak mutagenicity in the same assay, though the effects were small compared to 2,4-dimethylaniline and 2,4,5-TMA. nih.gov
Further studies using the wing spot test in Drosophila melanogaster revealed that 2,4,6-TMA was mutagenic at lower doses than 2,4,5-TMA. nih.govd-nb.info In a 6-thioguanine (B1684491) resistance test with cultured fibroblasts, 2,4,6-TMA was also found to be mutagenic at lower concentrations than 2,4,5-TMA. d-nb.info These results suggest that the substitution pattern on the aniline ring plays a crucial role in determining the genotoxic potential. The steric hindrance caused by substitutions at both ortho positions (2,6-disubstitution) has been hypothesized to prevent genotoxicity by hindering enzymatic activation, but studies have shown that this is not always the case. nih.govd-nb.info
The tables below summarize the comparative genotoxicity findings for 2,4,5-trimethylaniline and related compounds from the described studies.
Table 1: Mutagenicity of Trimethylaniline Isomers in Salmonella typhimurium TA100
| Compound | Metabolic Activation | Result |
|---|---|---|
| 2,4,5-Trimethylaniline | With 20% S9 mix | Weakly mutagenic |
| 2,4,6-Trimethylaniline | With 20% S9 mix | Weakly mutagenic |
Table 2: Comparative Genotoxicity of Trimethylaniline Isomers in Drosophila melanogaster (Wing Spot Test)
| Compound | Relative Genotoxicity |
|---|---|
| 2,4,5-Trimethylaniline | Less genotoxic |
| 2,4,6-Trimethylaniline | More genotoxic (mutagenic at 2-3 times lower doses) |
Table 3: Comparative Mutagenicity of Trimethylaniline Isomers in Cultured Fibroblasts (6-Thioguanine Resistance)
| Compound | Relative Mutagenicity |
|---|---|
| 2,4,5-Trimethylaniline | Mutagenic |
| 2,4,6-Trimethylaniline | Mutagenic at lower doses than 2,4,5-TMA |
These findings on a close derivative underscore the importance of conducting specific genotoxicity studies on this compound to accurately assess its mutagenic potential.
Carcinogenicity Studies in Animal Models
Based on available scientific literature, dedicated long-term carcinogenicity studies of this compound in animal models have not been extensively reported. While a structural analogue, 2,4,5-trimethylaniline, has undergone carcinogenicity bioassays, similar comprehensive testing for this compound is not prominently documented. ca.govnih.govnih.gov
Assessment of Human Health Risks and Exposure
A formal, comprehensive human health risk assessment for this compound has not been widely published. However, general principles of toxicology suggest that human exposure could occur through several routes, particularly in occupational settings where the compound is manufactured or used as a chemical intermediate. cdc.govchemimpex.com
Potential exposure pathways include:
Inhalation: Breathing in aerosols or dusts of the compound. cdnisotopes.com
Dermal Contact: Skin absorption from direct contact with the substance. cdnisotopes.com
Ingestion: Accidental oral intake. cdnisotopes.com
Assessing the risk to human health would involve characterizing the hazard (toxicity), evaluating dose-response relationships, and conducting an exposure assessment to determine the likelihood and magnitude of human contact in relevant populations. regulations.govguelph.ca
In Vitro and In Vivo Toxicity Profiling
The toxicity profile of this compound is primarily characterized by data from standardized hazard classification systems. This information suggests that the compound is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system. nih.gov
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory notifications. nih.gov
These classifications are typically derived from acute toxicity studies in animal models (in vivo) or from validated alternative (in vitro) methods.
Cellular Health Screens for Toxicity
Specific studies detailing the effects of this compound in a broad range of cellular health screens, such as assays for genotoxicity, cytotoxicity, or oxidative stress, are not extensively documented in the public domain. While some research has evaluated the in vitro cytotoxic activity of complex derivatives synthesized from the related isomer 3,4,5-trimethoxyaniline (B125895), direct data on this compound itself is limited. rsc.orgrsc.org
Metabolic Pathways of this compound in Biological Systems
Biotransformation and Metabolite Identification
Key metabolic reactions likely include:
O-Demethylation: The removal of one or more methyl groups from the methoxy substituents on the benzene (B151609) ring.
Oxidative Deamination: The removal of the amine group, which would convert the aniline to a corresponding ketone.
Conjugation: The resulting hydroxylated metabolites are likely conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. researchgate.net
Table 2: Potential Metabolites of this compound (Inferred from TMA-2 Metabolism)
| Metabolic Pathway | Potential Metabolite |
|---|---|
| O-Demethylation | 2,4-Dimethoxy-5-hydroxyaniline |
| 2,5-Dimethoxy-4-hydroxyaniline | |
| 4,5-Dimethoxy-2-hydroxyaniline | |
| O,O-Bis-demethylation | Dihydroxy-methoxy-aniline isomers |
| Oxidative Deamination | 2,4,5-Trimethoxycyclohexadienone |
| Conjugation | Glucuronide and sulfate conjugates of hydroxylated metabolites |
Source: Inferred from metabolic pathways of 2,4,5-trimethoxyamphetamine (B90205). researchgate.net
Role of Enzymes in Metabolism
The metabolism of this compound is expected to be mediated by key drug-metabolizing enzymes. Phase I metabolism, involving oxidative reactions like O-demethylation and deamination, is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. caymanchem.com
Following Phase I biotransformation, the resulting metabolites, particularly those with newly formed hydroxyl groups, undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) , which transfer glucuronic acid to the metabolite, and sulfotransferases (SULTs) , which add a sulfate group. researchgate.netnih.govwikipedia.org This two-phase process transforms the lipophilic parent compound into more water-soluble metabolites that can be readily eliminated from the body. wikipedia.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-trimethylaniline |
| 3,4,5-trimethoxyaniline |
| 2,4,5-trimethoxyamphetamine (TMA-2) |
| 2,4-Dimethoxy-5-hydroxyaniline |
| 2,5-Dimethoxy-4-hydroxyaniline |
| 4,5-Dimethoxy-2-hydroxyaniline |
| Dihydroxy-methoxy-aniline |
Interaction with Endogenous Biochemical Pathways
The direct interaction of this compound with endogenous biochemical pathways has not been extensively characterized in publicly available research. The scientific focus has predominantly been on its role as a structural motif and precursor in the synthesis of more complex, pharmacologically active molecules. The trimethoxyphenyl moiety is recognized as a significant pharmacophore, particularly in the development of agents that target fundamental cellular processes like cell division and metabolism. The majority of research has been conducted on derivatives, which incorporate the trimethoxyphenyl group into larger molecular scaffolds.
Detailed research findings have elucidated the mechanisms by which these derivatives interact with key biochemical pathways. Notably, the trimethoxyphenyl group is a crucial component in many potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.
Furthermore, the trimethoxybenzyl moiety, which is structurally related to this compound, is a key feature of trimethoprim (B1683648), a well-known inhibitor of dihydrofolate reductase (DHFR). DHFR is a vital enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation. While these findings pertain to derivatives and related structures, they highlight the potential for compounds containing the trimethoxyphenyl scaffold to interact with critical endogenous biochemical pathways.
| Biochemical Pathway | Molecular Target | Observed Effect of Derivatives | Cellular Outcome |
|---|---|---|---|
| Microtubule Dynamics | β-Tubulin (Colchicine binding site) | Inhibition of tubulin polymerization | G2/M phase cell cycle arrest, Apoptosis |
| Folate Metabolism | Dihydrofolate Reductase (DHFR) | Inhibition of dihydrofolate to tetrahydrofolate conversion | Inhibition of DNA synthesis and cell proliferation |
Vii. Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into 2,4,5-trimethoxyaniline and its derivatives has yielded significant findings, primarily in the realm of medicinal chemistry. A notable contribution is the role of this compound as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. rsc.org For instance, derivatives of this compound have been instrumental in the development of novel anticancer agents. nih.gov
The 2,4,5-trimethoxy substitution pattern on the aniline (B41778) ring has been identified as a crucial structural feature for the biological activity of several compounds. This has been particularly evident in the synthesis of chalcones and other analogues that have demonstrated inhibitory activity against various human tumor cell lines. nih.gov Furthermore, the compound has been utilized in the synthesis of Schiff's bases, which have shown potential as anti-inflammatory agents. orientjchem.org
Key research findings are summarized in the table below:
| Research Area | Key Findings |
|---|---|
| Anticancer Agents | Derivatives have shown significant inhibitory activity against cancer cell lines, including those of the breast, cervix, and colon. nih.gov The 2,4,5-trimethoxy moiety is a key pharmacophore. |
| Anti-inflammatory Agents | Schiff's base derivatives of this compound show potential for mitigating inflammatory responses. orientjchem.org |
| Organic Synthesis | Serves as a versatile intermediate for creating complex heterocyclic structures. rsc.org |
| Antioxidant Activity | Certain chalcone (B49325) derivatives exhibit significant free radical scavenging properties. nih.gov |
Unexplored Research Avenues
Despite the progress made, several research avenues concerning this compound remain largely unexplored. The full spectrum of its biological activities beyond anticancer and anti-inflammatory properties is yet to be comprehensively investigated. For example, its potential in other therapeutic areas such as neurodegenerative diseases or as an antimicrobial agent has not been thoroughly examined.
The reaction mechanisms involving this compound, particularly in the formation of complex heterocyclic systems, warrant deeper investigation. rsc.org Understanding the nuances of its reactivity could lead to the development of more efficient and selective synthetic methodologies. Furthermore, the synthesis and evaluation of a broader range of derivatives with diverse functional groups could unveil novel structure-activity relationships and lead to compounds with enhanced potency and selectivity. nih.gov
Potential for Novel Applications and Therapeutic Development
The existing body of research strongly suggests a high potential for this compound in the development of novel applications and therapeutics. Its established role as a pharmacophore in anticancer agents makes it a valuable scaffold for the design of new and more effective cancer therapies. mdpi.comresearchgate.net The development of derivatives that target specific molecular pathways in cancer cells, such as tubulin polymerization, is a promising area of future research. mdpi.comresearchgate.net
Moreover, the anti-inflammatory properties of its Schiff's base derivatives open up possibilities for developing new treatments for a variety of inflammatory conditions. orientjchem.org There is also potential for its use in materials science, for instance, in the synthesis of novel dyes and pigments with unique properties. chemimpex.com The exploration of its derivatives as antioxidants could lead to their application in preventing oxidative stress-related diseases. nih.gov
Challenges and Opportunities in this compound Research
The primary challenge in this compound research lies in the multi-step synthesis of the compound and its derivatives, which can be complex and may involve hazardous reagents. researchgate.net Optimizing reaction conditions to improve yields and ensure high purity remains a key focus. researchgate.net Another challenge is the need for extensive biological evaluation of new derivatives to understand their full therapeutic potential and any potential toxicity.
However, these challenges also present significant opportunities. The development of more efficient, green, and scalable synthetic routes for this compound and its derivatives is a major area of opportunity. Microwave-assisted synthesis, for example, has shown promise in reducing reaction times and improving efficiency. The growing understanding of the structure-activity relationships of its derivatives provides a rational basis for the design of new compounds with improved biological profiles. nih.gov Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be crucial to fully harness the potential of this versatile chemical compound.
Q & A
Basic: What are the standard synthesis protocols for 2,4,5-Trimethoxyaniline, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via multi-step reactions involving nitration, methylation, and reduction. A common approach includes:
- Step 1: Methoxylation of a nitrobenzene precursor using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
- Step 2: Selective reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl .
Critical Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
